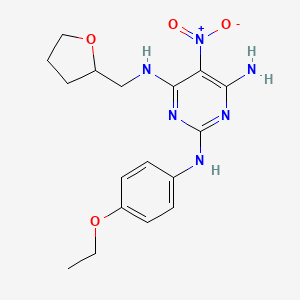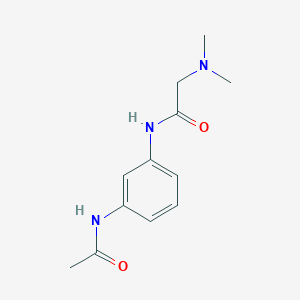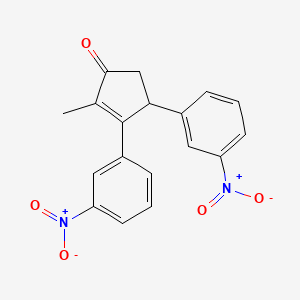
1,1-Dibenzyl-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-二苄基-3-(1,1,1,3,3,3-六氟-2-甲基丙烷-2-基)脲是一种合成的有机化合物,其独特结构包含苄基和六氟异丙基基团。
准备方法
合成路线和反应条件
1,1-二苄基-3-(1,1,1,3,3,3-六氟-2-甲基丙烷-2-基)脲的合成通常涉及苄胺与1,1,1,3,3,3-六氟-2-甲基丙烷-2-基异氰酸酯的反应。该反应在受控条件下进行,通常在二氯甲烷等溶剂中,在室温下进行。然后通过重结晶或色谱法纯化产物,以获得高纯度的所需化合物。
工业生产方法
虽然该化合物的具体工业生产方法没有得到广泛的记录,但一般方法将涉及实验室合成过程的放大。这将包括优化反应条件,使用工业级溶剂和试剂,以及采用大规模纯化技术,如蒸馏或大规模色谱法。
化学反应分析
反应类型
1,1-二苄基-3-(1,1,1,3,3,3-六氟-2-甲基丙烷-2-基)脲可以进行多种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的脲衍生物。
还原: 可以进行还原反应以修饰连接到脲部分的官能团。
取代: 苄基可以参与取代反应,导致形成不同的衍生物。
常用试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常使用氢化锂铝或硼氢化钠等还原剂。
取代: 可以使用各种亲核试剂进行取代反应,具体取决于所需的产物。
主要产物
从这些反应中形成的主要产物包括具有修饰官能团的各种脲衍生物,这些衍生物可以进一步用于不同的应用中。
科学研究应用
1,1-二苄基-3-(1,1,1,3,3,3-六氟-2-甲基丙烷-2-基)脲在科学研究中有几种应用:
化学: 它被用作有机合成中的试剂,以及更复杂分子合成的结构单元。
生物学: 由于其独特的结构,该化合物可用于研究酶抑制和蛋白质相互作用。
工业: 用于开发具有特定特性的新材料,例如高热稳定性或独特的电子特性。
作用机制
1,1-二苄基-3-(1,1,1,3,3,3-六氟-2-甲基丙烷-2-基)脲的作用机制涉及其与特定分子靶标(例如酶或受体)的相互作用。该化合物的独特结构使其能够与这些靶标结合,可能抑制其活性或改变其功能。所涉及的具体途径取决于特定的应用和靶分子。
相似化合物的比较
类似化合物
- 1,1-二苄基-3-(2,6-二乙基苯基)脲
- 1,1-二苄基-3-(3,4-二氯苯基)脲
- 1,1,1,3,3,3-六氟-2-丙醇
独特性
1,1-二苄基-3-(1,1,1,3,3,3-六氟-2-甲基丙烷-2-基)脲的独特性在于同时存在苄基和六氟异丙基基团。这种组合赋予其独特的化学性质,例如高热稳定性和独特的反应性,使其在研究和工业中的特定应用中具有价值。
属性
分子式 |
C19H18F6N2O |
|---|---|
分子量 |
404.3 g/mol |
IUPAC 名称 |
1,1-dibenzyl-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea |
InChI |
InChI=1S/C19H18F6N2O/c1-17(18(20,21)22,19(23,24)25)26-16(28)27(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,26,28) |
InChI 键 |
TVEQOMOZIHLSCK-UHFFFAOYSA-N |
规范 SMILES |
CC(C(F)(F)F)(C(F)(F)F)NC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12467608.png)
![N-(4-bromo-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12467613.png)


![5-({3-Bromo-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12467635.png)
![[3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B12467651.png)
![4-[({5-[(3,4-Dichlorophenyl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12467661.png)
![2-(3-fluorophenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467662.png)
![N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide](/img/structure/B12467668.png)

![5-bromo-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B12467678.png)

![N-{[(3-fluorophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B12467692.png)
